molecular formula C19H24N4O6S2 B12782396 2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate CAS No. 72089-19-1

2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate

Cat. No.: B12782396
CAS No.: 72089-19-1
M. Wt: 468.6 g/mol
InChI Key: NEOJTXAHRUYEFC-UHFFFAOYSA-M
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Description

2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate is a complex organic compound known for its vibrant color and potential applications in various fields. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their bright and diverse color range.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate typically involves a multi-step process:

    Diazotization: The starting material, 4-((2-Hydroxyethyl)methylamino)aniline, undergoes diazotization using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 6-methoxy-3-methylbenzothiazole to form the azo compound.

    Quaternization: The resulting azo compound is quaternized using methyl sulfate to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium dithionite (Na2S2O4) in aqueous solution or zinc dust in acidic medium.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation or nitric acid (HNO3) for nitration.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives resulting from the reduction of the azo group.

    Substitution: Substituted aromatic compounds with additional functional groups like nitro or sulfonic acid groups.

Scientific Research Applications

2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate has several scientific research applications:

    Chemistry: Used as a pH indicator due to its color change properties in different pH environments.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light exposure.

    Industry: Utilized as a dye in textile and cosmetic industries for its vibrant color and stability.

Mechanism of Action

The mechanism of action of 2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate involves its interaction with molecular targets through its azo group. The compound can undergo photo-induced electron transfer, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, making the compound useful in photodynamic therapy. The molecular targets include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: An azo dye used in histology for staining amyloid proteins.

    Sudan III: A lipid-soluble azo dye used for staining triglycerides and lipids.

Uniqueness

2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate is unique due to its specific structural features, such as the presence of a benzothiazolium ring and a hydroxyethyl group. These features confer distinct photophysical properties, making it suitable for specialized applications like photodynamic therapy and advanced staining techniques.

Properties

CAS No.

72089-19-1

Molecular Formula

C19H24N4O6S2

Molecular Weight

468.6 g/mol

IUPAC Name

2-[4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methylanilino]ethanol;methyl sulfate

InChI

InChI=1S/C18H21N4O2S.CH4O4S/c1-21(10-11-23)14-6-4-13(5-7-14)19-20-18-22(2)16-9-8-15(24-3)12-17(16)25-18;1-5-6(2,3)4/h4-9,12,23H,10-11H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

NEOJTXAHRUYEFC-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)CCO.COS(=O)(=O)[O-]

Origin of Product

United States

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